6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain the intermediate 8. The NH group of this intermediate is then protected using PMB-Cl to produce the key intermediate 9 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination and protection reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Coupling Reactions: It can participate in Suzuki and Miyaura borylation reactions to form complex molecules.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
PMB-Cl: Used for NH protection.
Boronic acids: Used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing anti-cancer drugs due to its ability to inhibit TRK activity.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). By inhibiting the kinase activity of TRKs, it can disrupt downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: The parent compound without chlorine and iodine substitutions.
5-Bromo-1H-pyrazolo[3,4-B]pyridine: A precursor in the synthesis of 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities .
Properties
IUPAC Name |
6-chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4(8)1-3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPHWQPYVBWEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=C1I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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